molecular formula C12H17N5O2 B2690691 1-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-4-(prop-2-yn-1-yl)piperazine CAS No. 1797862-45-3

1-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-4-(prop-2-yn-1-yl)piperazine

Cat. No.: B2690691
CAS No.: 1797862-45-3
M. Wt: 263.301
InChI Key: UKKCVFQNWIKKSC-UHFFFAOYSA-N
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Description

1-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-4-(prop-2-yn-1-yl)piperazine is a complex organic compound that features a piperazine ring substituted with a nitro-pyrazole moiety and a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-4-(prop-2-yn-1-yl)piperazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3-nitro-1H-pyrazole, which can be synthesized through nitration of pyrazole. The next step involves the alkylation of the pyrazole with an appropriate ethylating agent to introduce the ethyl group. Subsequently, the resulting intermediate is reacted with 4-(prop-2-yn-1-yl)piperazine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-4-(prop-2-yn-1-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

1-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-4-(prop-2-yn-1-yl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-4-(prop-2-yn-1-yl)piperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-4-methylpiperazine
  • 1-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-4-ethylpiperazine
  • 1-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-4-(prop-2-yn-1-yl)morpholine

Uniqueness

1-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-4-(prop-2-yn-1-yl)piperazine is unique due to the presence of both a nitro-pyrazole moiety and a propynyl group, which can impart distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

1-[2-(3-nitropyrazol-1-yl)ethyl]-4-prop-2-ynylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O2/c1-2-4-14-6-8-15(9-7-14)10-11-16-5-3-12(13-16)17(18)19/h1,3,5H,4,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKCVFQNWIKKSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)CCN2C=CC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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